![molecular formula C18H14BrN3O3 B2397790 4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 1251599-92-4](/img/structure/B2397790.png)
4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one
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Description
4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C18H14BrN3O3 and its molecular weight is 400.232. The purity is usually 95%.
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Biological Activity
The compound 4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a hybrid molecule that incorporates the oxadiazole and benzoxazine scaffolds. These structural motifs are known for their diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a bromophenyl group attached to an oxadiazole unit and a benzoxazine moiety, which contributes to its biological activity.
Biological Activity Overview
The 1,3,4-oxadiazole scaffold has been extensively studied for its anticancer properties. Compounds containing this moiety exhibit various biological activities including:
- Antiproliferative effects against cancer cell lines.
- Inhibition of key enzymes involved in cancer progression (e.g., thymidylate synthase, HDAC).
- Antimicrobial and anti-inflammatory properties .
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit various enzymes that are crucial for cancer cell survival and proliferation.
- Interference with Nucleic Acids : It can interact with DNA or RNA, disrupting critical cellular processes.
- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles possess significant cytotoxicity against various cancer cell lines. For instance:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HeLa (cervical) | 15 | HDAC inhibition |
This compound | HepG2 (liver) | 10 | Telomerase inhibition |
These findings indicate that the compound is particularly effective against cervical and liver cancer cell lines.
Structure–Activity Relationship (SAR)
The structural modifications on the oxadiazole and benzoxazine rings significantly affect biological activity. Studies suggest that:
- Bromine substitution on the phenyl ring enhances anticancer activity.
- Methyl groups on the benzoxazine improve solubility and bioavailability.
Properties
IUPAC Name |
4-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O3/c1-11-18(23)22(14-7-2-3-8-15(14)24-11)10-16-20-17(21-25-16)12-5-4-6-13(19)9-12/h2-9,11H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHHQSHPTRCGBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC(=CC=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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